molecular formula C30H50O2 B161706 Diepiserratenediol CAS No. 3604-92-0

Diepiserratenediol

Cat. No.: B161706
CAS No.: 3604-92-0
M. Wt: 442.7 g/mol
InChI Key: FMUNNDDBCLRMSL-BMWRSPAGSA-N
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Description

Diepiserratenediol is a natural compound isolated from the whole plants of Lycopodium japonicum Thunb. It belongs to the class of triterpenoids, which are known for their diverse biological activities. The molecular formula of this compound is C30H50O2, and it has a molecular weight of 442.728 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diepiserratenediol can be synthesized through various synthetic routes involving the cyclization of squalene or its derivatives. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process. The specific details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as Lycopodium japonicum Thunb. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: Diepiserratenediol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may exhibit different biological activities.

Scientific Research Applications

Diepiserratenediol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

    Chemistry: In chemistry, this compound is used as a starting material for the synthesis of other triterpenoids and related compounds.

    Biology: In biological research, it is studied for its potential anti-tumor and anti-inflammatory properties.

    Medicine: this compound has shown promise as a cancer chemopreventive agent, particularly in the inhibition of Epstein-Barr virus early antigen activation and skin tumor promotion.

    Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and other bioactive compounds.

Mechanism of Action

Diepiserratenediol is part of a family of serratane-type triterpenoids, which include compounds such as 21-Episerratenediol, Serratenediol, and 3,21-Dihydroxy-14-serraten-16-one .

Comparison with Similar Compounds

    21-Episerratenediol: Similar in structure but differs in the position of hydroxyl groups.

    Serratenediol: Another serratane-type triterpenoid with similar biological activities.

    3,21-Dihydroxy-14-serraten-16-one: Differentiated by additional hydroxyl groups and a ketone functional group.

Uniqueness: Diepiserratenediol is unique due to its specific molecular structure, which confers distinct biological activities, particularly its potent anti-tumor properties.

Properties

IUPAC Name

(3S,6R,8R,11R,12S,15S,16R,19R,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h8,20-25,31-32H,9-18H2,1-7H3/t20-,21-,22-,23-,24+,25+,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUNNDDBCLRMSL-BMWRSPAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(CC4=CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@H](C3(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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